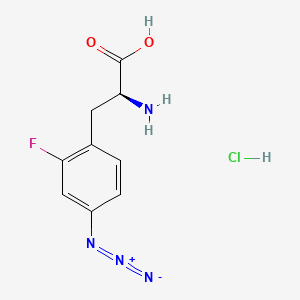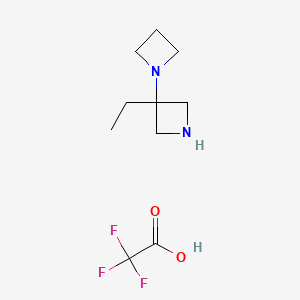
(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoicacidhydrochloride is a synthetic compound with a unique structure that includes an azido group and a fluorine atom attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoicacidhydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the introduction of the azido group to a fluorophenyl compound, followed by the formation of the amino acid moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoicacidhydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the azido group, which can be used in click chemistry.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoicacidhydrochloride involves its interaction with molecular targets through the azido and fluorine groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The fluorine atom can enhance the compound’s binding affinity to specific targets, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-azido-2-fluorophenyl)methanol: Shares the azido and fluorine groups but lacks the amino acid moiety.
(4-azido-2-fluorophenyl)acetic acid: Similar structure with an acetic acid group instead of the amino acid.
Uniqueness
(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoicacidhydrochloride is unique due to the combination of the azido group, fluorine atom, and amino acid structure
Eigenschaften
Molekularformel |
C9H10ClFN4O2 |
|---|---|
Molekulargewicht |
260.65 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9FN4O2.ClH/c10-7-4-6(13-14-12)2-1-5(7)3-8(11)9(15)16;/h1-2,4,8H,3,11H2,(H,15,16);1H/t8-;/m0./s1 |
InChI-Schlüssel |
VVQCPOLYWKKHFE-QRPNPIFTSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])F)C[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])F)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13583414.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-pyrazol-3-amine](/img/structure/B13583421.png)







